molecular formula C13H15FN2O B2654570 6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one CAS No. 1439902-96-1

6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B2654570
CAS RN: 1439902-96-1
M. Wt: 234.274
InChI Key: BOGBEHQXBBNZEQ-UHFFFAOYSA-N
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Description

“6-Fluoro-2-(piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one” is a chemical compound . It has a molecular weight of 220.24 .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorine atom, a piperidin-4-yl group, and an isoindol-1-one group . The InChI code for this compound is 1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 220.24 . The exact boiling point is not specified .

Scientific Research Applications

Nucleophilic Aromatic Substitution and Reaction Mechanisms

The reaction of piperidine with 1,2,4-trinitrobenzene or o-dinitrobenzene in benzene leads to the formation of 2,4-dinitro-1-piperidinobenzene or 2-nitro-1-piperidinobenzene, respectively. This process does not undergo base catalysis and shows second-order kinetics, suggesting an addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate. This study aids in understanding the nucleophilic aromatic substitution mechanisms involving similar compounds (Pietra & Vitali, 1972).

Fluorescent Chemosensors Development

4-Methyl-2,6-diformylphenol (DFP) serves as a crucial fluorophoric platform for creating chemosensors to detect various analytes, including metal ions and neutral molecules. This highlights the potential of incorporating fluoro-functional groups into complex molecules for developing sensitive and selective chemical sensors (Roy, 2021).

Polymers from Renewable Resources

Research into 1,4:3,6-dianhydrohexitols, derived from renewable cereal-based polysaccharides, for polymer synthesis emphasizes the non-toxic and biodegradable nature of such materials. This demonstrates the application of fluorinated compounds in enhancing the properties of polymers derived from natural resources, promoting sustainability in material science (Fenouillot et al., 2010).

Fluoroalkylation in Aqueous Media

The development of fluoroalkylation methods that operate in water or aqueous media underscores the environmental benefits of incorporating fluorinated groups into organic compounds. Such methodologies aim to reduce the ecological impact of chemical syntheses while enabling the efficient introduction of fluorinated groups, showcasing an application in green chemistry (Song et al., 2018).

Therapeutic Uses of Piperazine Derivatives

Piperazine, a molecule found in various drugs, highlights the importance of nitrogen-containing heterocycles in medicinal chemistry. The versatility of piperazine derivatives across a wide range of therapeutic applications, including their roles in antipsychotic, antidepressant, and anticancer agents, reflects the utility of incorporating nitrogen and fluorine atoms into pharmaceutical compounds (Rathi et al., 2016).

Safety and Hazards

This compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using personal protective equipment as required .

properties

IUPAC Name

6-fluoro-2-piperidin-4-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-2-1-9-8-16(13(17)12(9)7-10)11-3-5-15-6-4-11/h1-2,7,11,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGBEHQXBBNZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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